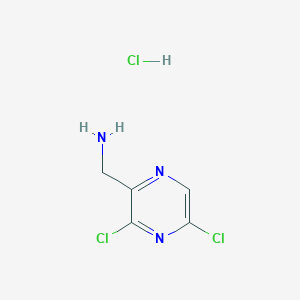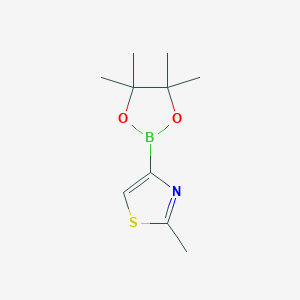
4-chloropyrimidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloropyrimidine-2-carboxamide is a chemical compound with the linear formula C5H4ClN3O . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrimidines, including 4-chloropyrimidine-2-carboxamide, involves various methods. One such method involves the reaction of α-methyl or α-methylene ketones with formamide in the presence of palladium (II) acetate and triphenylphosphine . Another method involves the reaction of 4,5,6-trichloropyrimidine-2-carbonitrile with concentrated sulfuric acid .Molecular Structure Analysis
The molecular structure of 4-chloropyrimidine-2-carboxamide can be analyzed using various techniques such as X-ray crystallography, which is a powerful technique to determine the three-dimensional molecular structure of small molecule compounds at atomic resolution . Another tool named “What is this? (WIT)” has been developed for the fully automated structure determination of small molecules concurrent with single crystal data collection and processing .Chemical Reactions Analysis
Pyrimidines, including 4-chloropyrimidine-2-carboxamide, exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 4-chloropyrimidine-2-carboxamide can be analyzed using various techniques. These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .Safety and Hazards
将来の方向性
The future directions for research on pyrimidines, including 4-chloropyrimidine-2-carboxamide, could involve the development of new pyrimidines as anti-inflammatory agents . Additionally, the discovery of new pyrrolo[2,3-d]pyrimidine derivatives as potential multi-targeted kinase inhibitors and apoptosis inducers suggests promising avenues for future research .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloropyrimidine-2-carboxamide involves the reaction of 4-chloropyrimidine with cyanamide in the presence of a catalyst to form 4-chloropyrimidine-2-carbonitrile, which is then hydrolyzed to form the desired product.", "Starting Materials": [ "4-chloropyrimidine", "cyanamide", "catalyst" ], "Reaction": [ "Step 1: 4-chloropyrimidine is reacted with cyanamide in the presence of a catalyst, such as copper(I) chloride, at a temperature of 100-120°C to form 4-chloropyrimidine-2-carbonitrile.", "Step 2: The resulting 4-chloropyrimidine-2-carbonitrile is then hydrolyzed with a strong acid, such as hydrochloric acid, at a temperature of 80-100°C to form 4-chloropyrimidine-2-carboxamide.", "Step 3: The product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol." ] } | |
CAS番号 |
2411217-62-2 |
製品名 |
4-chloropyrimidine-2-carboxamide |
分子式 |
C5H4ClN3O |
分子量 |
157.6 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![triphenyl[(triphenylphosphaniumyl)oxy]phosphanium ditrifluoromethanesulfonate](/img/structure/B6168943.png)

